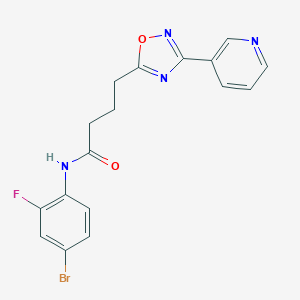![molecular formula C16H13F2N3O2S B277165 N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)
N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide, also known as DBIBO, is a small molecule inhibitor that has been studied extensively in recent years. DBIBO is a member of the benzimidazole family of compounds, which have been shown to have a wide range of biological activities.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that is involved in the folding and stabilization of a wide range of proteins, many of which are involved in cancer cell growth and survival. By inhibiting the activity of HSP90, N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of several enzymes involved in cellular metabolism. It has also been shown to have antioxidant properties and to protect cells from oxidative stress. In animal studies, N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been shown to have a low toxicity profile, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the main advantages of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide for lab experiments is its high purity and stability. This makes it easy to work with and ensures that results are reproducible. However, one limitation of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide is its relatively high cost compared to other small molecule inhibitors. This can make it difficult to use in large-scale experiments or for screening purposes.
未来方向
There are several future directions for the study of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide. One area of interest is the development of more potent and selective inhibitors of HSP90. Another area of interest is the combination of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide with other cancer therapies, such as chemotherapy or radiation therapy. Finally, the development of new formulations of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide for oral administration could make it a more attractive option for cancer therapy.
合成方法
The synthesis of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide involves a multi-step process that begins with the reaction of 2,4-difluoroaniline with 5-methoxy-2-nitrobenzimidazole. The resulting compound is then reduced to the corresponding amino derivative, which is subsequently reacted with chloroacetyl chloride to form the final product, N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide. The synthesis of N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been optimized to produce high yields and purity, making it an attractive target for further research.
科学研究应用
N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
属性
分子式 |
C16H13F2N3O2S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13F2N3O2S/c1-23-10-3-5-13-14(7-10)21-16(20-13)24-8-15(22)19-12-4-2-9(17)6-11(12)18/h2-7H,8H2,1H3,(H,19,22)(H,20,21) |
InChI 键 |
PYYDLXNITPRFFO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=C(C=C3)F)F |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277082.png)
![N-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277083.png)
![N-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277084.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277086.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277089.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B277094.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)